3-Hydroxy-1,2:5,6-dibenzocyclooct-7-yne

Vue d'ensemble

Description

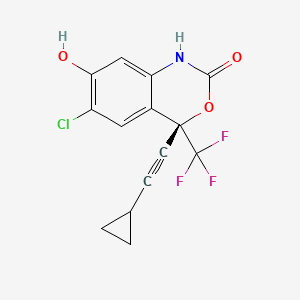

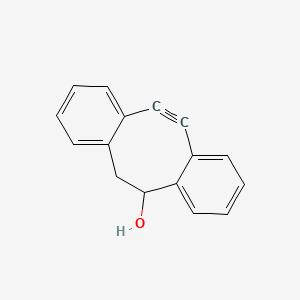

3-Hydroxy-1,2:5,6-dibenzocyclooct-7-yne is a chemical compound with the molecular formula C16H12O . It is also known by other names such as 4-dibenzocyclooctynol and 5,6-Dihydro-11,12-didehydrodibenzo [a,e]cycloocten-5-ol .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-1,2:5,6-dibenzocyclooct-7-yne consists of a tricyclic system with a hydroxy group attached . The IUPAC name for this compound is tricyclo [10.4.0.0 4,9 ]hexadeca-1 (16),4,6,8,12,14-hexaen-10-yn-2-ol .Physical And Chemical Properties Analysis

The molecular weight of 3-Hydroxy-1,2:5,6-dibenzocyclooct-7-yne is 220.26 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . The compound has one hydrogen bond donor count and one hydrogen bond acceptor count . The topological polar surface area is 20.2 Ų .Applications De Recherche Scientifique

Positron Emission Tomography (PET) Imaging

The enantiomers of aromatic 4-dibenzocyclooctynol (DIBO) are used for radiolabeling and subsequent conjugation of biomolecules to form radioligands for positron emission tomography (PET) . This application is crucial in medical imaging and diagnostics.

Enantiorecognition

The compound is used in the kinetic resolution process where lipase A from Candida antarctica (CAL-A) is used to separate the enantiomers of DIBO . This process is important in the field of stereochemistry.

Visualization of Metabolically Labeled Glycans

4-dibenzocyclooctynol reacts fast with azido-containing saccharides and amino acids and can be employed for the visualization of metabolically labeled glycans of living cells . This is particularly useful in the field of cellular biology and biochemistry.

Protein Modification

The compound is used in strain-promoted alkyne–nitrone cycloaddition for protein modification . This is a key technique in bioconjugation and protein engineering.

Synthesis of Polymeric Nanostructures

4-dibenzocyclooctynol is used in the synthesis of polymeric nanostructures . These nanostructures have potential applications in drug delivery, tissue engineering, and nanotechnology.

Ring-Opening Polymerization

4-dibenzocyclooctynol is used as an initiator for the ring-opening polymerization of ε-caprolactone . This process is fundamental in the production of biodegradable polymers.

Safety And Hazards

Propriétés

IUPAC Name |

tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c17-16-11-14-7-2-1-5-12(14)9-10-13-6-3-4-8-15(13)16/h1-8,16-17H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKJQXKBHZVGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C#CC3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-1,2:5,6-dibenzocyclooct-7-yne | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: DIBO's primary interaction is with azide-containing molecules. This interaction is not with a specific biological target but rather a chemical reaction. DIBO, due to its strained ring system, readily undergoes a [3+2] cycloaddition with azides, forming a stable triazole linkage []. This reaction is highly specific, rapid, and proceeds efficiently in aqueous environments without requiring a copper catalyst [], making it ideal for bioorthogonal applications like labeling biomolecules within living systems.

ANone: * Molecular Formula: C16H14O* Molecular Weight: 222.28 g/mol* Spectroscopic Data: While the provided research snippets don't include specific spectroscopic data, DIBO's structure can be confirmed through techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.

ANone: DIBO demonstrates compatibility with various materials and conditions relevant to its applications. It has been successfully incorporated as an initiator for ring-opening polymerization of polymers like ε-caprolactone, yielding well-defined polymers with DIBO functionality at the termini [, , ]. DIBO has also been incorporated into hydrogels composed of polyethylene glycol (PEG) [, ], showcasing its compatibility with this widely used biomaterial. Additionally, DIBO-functionalized polymers have been used to coat gold nanoparticles []. These examples highlight DIBO's versatility and stability under diverse chemical environments and its utility in material science and nanotechnology.

ANone: DIBO itself is not generally utilized as a catalyst. Its primary function leverages its strained ring system to participate in SPAAC reactions as a reactive partner, not a catalyst.

ANone: While the provided excerpts don't delve deeply into computational studies, one study utilized in silico docking simulations to investigate the enantiorecognition of a strained DIBO derivative by Candida antarctica Lipase A []. This exemplifies how computational tools can help understand DIBO's interactions with biological systems and guide the design of DIBO derivatives with tailored properties.

ANone: Research indicates that modifications to the DIBO structure can influence its reactivity and properties. For instance, oxidizing the alcohol group of DIBO to a ketone enhances the rate of SPAAC reactions []. Additionally, introducing a ketone or oxime group into the cyclooctyne ring of DIBO derivatives can impart fluorescence, creating a "fluoro-switch" upon reaction with azides []. This highlights the potential for fine-tuning DIBO's reactivity and functionality through structural modifications.

ANone: The provided research snippets do not mention specific SHE regulations concerning DIBO. As with any chemical reagent, handling DIBO requires following standard laboratory safety protocols and consulting relevant safety data sheets.

ANone: While a detailed historical account is not presented, the research highlights DIBO's emergence as a valuable tool in bioorthogonal chemistry. Its ability to participate in rapid and selective SPAAC reactions without requiring a catalyst has led to its adoption in various applications, including biomolecule labeling, surface modification, and material development.

ANone: DIBO's unique reactivity has fostered collaborations across disciplines. Its use in modifying polymers, creating functional nanofibers [, , ], and developing biocompatible hydrogels [, ] showcases its potential in materials science and biomedical engineering. Simultaneously, DIBO's bioorthogonal reactivity makes it invaluable for chemical biologists and glycobiologists studying complex carbohydrate modifications in living cells [, ]. These examples demonstrate DIBO's ability to bridge disciplines and drive innovation across diverse scientific fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B1416599.png)

![methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1416603.png)

![3-Chloro-5,7-dimethoxybenzo[d]isothiazole](/img/structure/B1416605.png)